4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide

Vue d'ensemble

Description

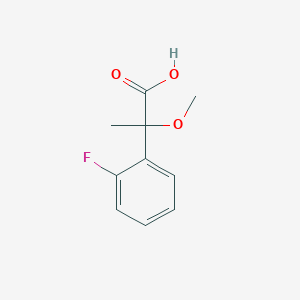

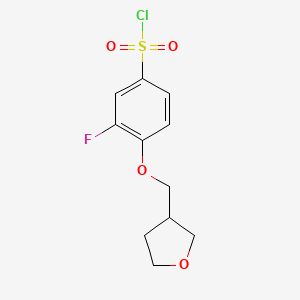

“4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 .

Synthesis Analysis

The synthesis of similar compounds typically involves reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The reaction mixture is often hydrolyzed and extracted with dichloromethane . The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrNO2/c1-3-12(2)10(14)8-5-4-7(11)6-9(8)13/h4-6,13H,3H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

Reactions at the benzylic position can be either SN1 or SN2 . For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds Kametani et al. (1972) explored the synthesis of narwedine-type enones through the irradiation of compounds related to 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide. This process involved photochemical cyclisation, highlighting the compound's utility in creating complex heterocyclic structures (Kametani, Yamaki, Terui, Shibuya, & Fukumoto, 1972).

Metabolite Synthesis and Study Gawell et al. (1989) described the synthesis of urinary metabolites of the dopamine D-2 antagonist remoxipride, using 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide derivatives. This demonstrates the compound's significance in the study of metabolic pathways and biotransformation in pharmacology (Gawell, Hagberg, Högberg, & Widman, 1989).

Antioxidant Properties of Bromophenols Li et al. (2012) identified nitrogen-containing bromophenols related to 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide from marine algae. These compounds exhibited potent antioxidant activities, which could be relevant for food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2012).

Chemical Synthesis and Modification Ross et al. (1983) investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, using derivatives including 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide. This study provides insight into the stability and transformation of these compounds in biological systems (Ross, Farmer, Gescher, Hickman, & Threadgill, 1983).

Regioselective Syntheses Bengtsson and Hoegberg (1993) discussed the regioselective synthesis of trioxygenated benzamides from 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide, showcasing the compound's role in targeted chemical synthesis and drug development (Bengtsson & Hoegberg, 1993).

Phenol Oxidation in Total Synthesis Kametani et al. (1969) used a derivative of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide in the modified total synthesis of galanthamine, a significant alkaloid, through phenol oxidation. This research demonstrates the compound's utility in the synthesis of biologically active molecules (Kametani, Yamaki, Yagi, & Fukumoto, 1969).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-3-12(2)10(14)8-5-4-7(11)6-9(8)13/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGADQQVASHERFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1444978.png)

![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)

![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)